molecular formula C35H29NO6 B4730481 [4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate

[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate

Cat. No.: B4730481
M. Wt: 559.6 g/mol
InChI Key: GWGXNWZSZAJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification reactions. Common reagents used in these reactions include acyl chlorides, phenols, and pyridine derivatives. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate apart from these similar compounds is its complex structure, which includes multiple aromatic rings and ester groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[6-[4-[2-(2-methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29NO6/c1-24-8-3-5-12-32(24)39-22-34(37)41-28-18-14-26(15-19-28)30-10-7-11-31(36-30)27-16-20-29(21-17-27)42-35(38)23-40-33-13-6-4-9-25(33)2/h3-21H,22-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXNWZSZAJMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)COC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
[4-[6-[4-[2-(2-Methylphenoxy)acetyl]oxyphenyl]pyridin-2-yl]phenyl] 2-(2-methylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.